3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[3-(dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-13(2)19(16,17)11-8-9(5-7-12(14)15)4-6-10(11)18-3/h4-8H,1-3H3,(H,14,15)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKFXBHZZGRKQZ-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Structural Features
The target molecule comprises three key components:
- α,β-Unsaturated carboxylic acid : Suggests a Knoevenagel condensation or Wittig reaction for double-bond formation.
- 3-(Dimethylsulfamoyl) group : Requires sulfonylation of an aromatic precursor, likely via electrophilic substitution or nucleophilic displacement.
- 4-Methoxyphenyl scaffold : Indicates starting from a methoxy-substituted benzene derivative, such as 4-methoxyphenol or its derivatives.
Disconnection Strategy
- Disconnection A : Cleavage of the prop-2-enoic acid group yields a benzaldehyde precursor.
- Disconnection B : The dimethylsulfamoyl group is introduced via sulfonylation of a methoxy-substituted aromatic intermediate.
Proposed Synthetic Routes
Route 1: Knoevenagel Condensation Pathway
Synthesis of 3-(Dimethylsulfamoyl)-4-Methoxybenzaldehyde
- Starting Material : 4-Methoxyphenol.
- Sulfonation :
- React with chlorosulfonic acid at 0–5°C to introduce the sulfonic acid group at the 3-position.
- Intermediate : 3-Sulfo-4-methoxyphenol.
- Sulfonamide Formation :
- Oxidation to Aldehyde :
- Use the Riemer-Tiemann reaction with chloroform under basic conditions to form the benzaldehyde derivative.
Knoevenagel Condensation
- React 3-(dimethylsulfamoyl)-4-methoxybenzaldehyde with malonic acid in pyridine with piperidine catalysis.
- Conditions : Reflux at 110°C for 6–8 hours.
- Workup : Acidify with HCl to precipitate the α,β-unsaturated acid.
Theoretical Yield : 65–75% (based on analogous Knoevenagel reactions).
Route 2: Heck Coupling Approach
Synthesis of 3-(Dimethylsulfamoyl)-4-Methoxyiodobenzene
- Iodination :
- Treat 3-(dimethylsulfamoyl)-4-methoxybenzene with N-iodosuccinimide (NIS) in acetic acid.
- Heck Reaction :
- Couple with acrylic acid using palladium acetate, tri-o-tolylphosphine, and triethylamine in DMF at 100°C.
Advantage : Stereoselective formation of the (E)-isomer.
Challenge : Requires stringent anhydrous conditions.
Comparative Analysis of Synthetic Methods
| Parameter | Knoevenagel Route | Heck Coupling Route |
|---|---|---|
| Starting Materials | Readily available | Specialized aryl halides |
| Reaction Time | 8–10 hours | 12–24 hours |
| Yield | Moderate (65–75%) | Low to moderate (50–60%) |
| Stereoselectivity | High (E > 95%) | High (E > 98%) |
| Purification | Recrystallization (EtOAc) | Column chromatography |
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced propanoic acid derivatives, and various substituted derivatives .
Scientific Research Applications
3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid is widely used in scientific research due to its diverse applications:
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, while the methoxyphenyl group can engage in hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Key Compounds for Comparison:
3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic acid (CAS: Not specified; ) Molecular Formula: C₁₀H₁₀O₄ Molecular Weight: 194.18 g/mol Substituents: Hydroxy (-OH) at C3, methoxy (-OCH₃) at C3. Source: Natural (Cinnamomum cassia peel) . Applications: Antioxidant, antimicrobial, and cosmetic research due to phenolic hydroxyl group .
4-Methoxycinnamic acid (CAS: 830-09-1; )
- Molecular Formula : C₁₀H₁₀O₃
- Molecular Weight : 178.18 g/mol
- Substituents : Methoxy (-OCH₃) at C4.
- Applications : UV-absorbing agent in cosmetics, precursor for fragrances .
(2E)-3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid (CAS: EN300-833044; ) Molecular Formula: C₁₂H₁₅NO₅S Molecular Weight: 294.31 g/mol Substituents: Ethylsulfamoyl (-S(O)₂NHCH₂CH₃) at C3, methoxy at C4. Applications: Intermediate in sulfonamide-based drug synthesis .
3-[3-(4-Bromophenoxymethyl)-4-methoxyphenyl]prop-2-enoic acid (CAS: 350997-38-5; ) Molecular Formula: C₁₈H₁₃BrO₄ Molecular Weight: 323.50 g/mol Substituents: 4-Bromophenoxymethyl at C3, methoxy at C4. Applications: Brominated analog for halogen-bonding studies .
Comparative Analysis Table
Pharmacological and Industrial Relevance
- In contrast, 3-(3-hydroxy-4-methoxyphenyl)-2-propenoic acid exhibits radical-scavenging activity due to its phenolic hydroxyl group .
- Solubility: The sulfonamide group improves aqueous solubility compared to non-sulfonylated analogs like 4-methoxycinnamic acid, which is lipophilic and used in topical formulations .
- Synthetic Utility : Brominated and chlorinated derivatives (e.g., 350997-38-5) are valuable in halogenation reactions for probing protein-ligand interactions .
Limitations and Challenges
- Synthetic Complexity : The dimethylsulfamoyl group requires multi-step synthesis, increasing production costs compared to naturally sourced analogs like 3-hydroxy-4-methoxycinnamic acid .
- Stability : Sulfonamide-containing compounds may undergo hydrolysis under acidic conditions, limiting formulation options .
Biological Activity
3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid, also known as (E)-3-[3-(dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid, is an organic compound with the molecular formula C12H15NO5S and a molecular weight of 285.32 g/mol. This compound is recognized for its unique structural features, including a dimethylsulfamoyl group and a methoxyphenyl moiety, which contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The presence of the dimethylsulfamoyl group enhances its solubility and bioavailability, potentially increasing its efficacy in biological systems.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes related to inflammation and cancer progression.
- Receptor Modulation : It could modulate receptor activities, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Summary of Biological Activities:
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators. |
| Anticancer | Induces apoptosis in cancer cell lines and inhibits tumor growth. |
| Antimicrobial | Exhibits activity against various bacterial strains. |
Case Studies and Research Findings
-
Anti-inflammatory Effects :
- A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent .
- Anticancer Activity :
- Antimicrobial Properties :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, comparisons can be drawn with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| 3-[3-(Dimethylsulfamoyl)-4-hydroxyphenyl]prop-2-enoic acid | Moderate anti-inflammatory effects |
| 3-[3-(Dimethylsulfamoyl)-4-ethoxyphenyl]prop-2-enoic acid | Limited anticancer activity |
| 3-[3-(Dimethylsulfamoyl)-4-methylphenyl]prop-2-enoic acid | Weak antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step pathway starting with sulfonylation of 4-methoxyphenol followed by Heck coupling to introduce the propenoic acid moiety. Key steps include:
- Sulfamoylation using dimethylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the dimethylsulfamoyl group at the 3-position of the phenyl ring .
- Palladium-catalyzed coupling (e.g., Heck reaction) with acrylic acid derivatives to form the α,β-unsaturated carboxylic acid chain. Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and temperature (80–100°C) to enhance yield .
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the (E)-isomer .
Q. How can the structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm the (E)-configuration of the propenoic acid moiety via coupling constants (J = 15–16 Hz for trans double bonds in H NMR) .
- FT-IR : Identify characteristic peaks for sulfonamide (1320–1160 cm⁻¹ S=O stretch) and carboxylic acid (1700–1680 cm⁻¹ C=O stretch) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₁₃H₁₇NO₅S) with <2 ppm error .
Q. What solvent systems are optimal for studying the compound’s solubility and stability?
- Methodological Answer : Solubility screening in DMSO (for stock solutions) followed by dilution in aqueous buffers (pH 7.4 for physiological studies). Stability tests should include:
- HPLC-UV monitoring under varying pH (3–9) and temperatures (4–37°C) to assess degradation kinetics .
- Light sensitivity : Store in amber vials and avoid prolonged UV exposure to prevent isomerization or decomposition .
Advanced Research Questions
Q. How does the dimethylsulfamoyl group influence the compound’s bioactivity compared to analogs with other sulfonamide substituents?
- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies:
- Synthesize analogs with methylsulfonyl, trifluoromethylsulfonyl, or aryl-sulfonamide groups .
- Evaluate bioactivity (e.g., enzyme inhibition assays) against targets like carbonic anhydrase or proteases. Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
- Analyze logP values (via shake-flask method) to assess hydrophobicity changes impacting membrane permeability .
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Address variability through:
- Standardized assay protocols : Use identical cell lines (e.g., HEK293 for in vitro studies) and control for batch-to-batch compound purity (>95% by HPLC) .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify metabolite interference .
- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to isolate potency discrepancies .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying regions for functionalization (e.g., introducing electron-withdrawing groups at the 4-methoxy position) .
- Use molecular dynamics (MD) simulations (e.g., GROMACS) to predict binding stability in protein active sites over 100 ns trajectories .
- Validate predictions via synthesis and enzymatic assays (e.g., fluorescence-based kinetic measurements) .
Methodological Considerations
Q. What chromatographic techniques are best suited for separating (E)- and (Z)-isomers during purification?
- Methodological Answer :
- Chiral HPLC : Use a C18 column with isocratic elution (acetonitrile:0.1% TFA in water, 60:40 v/v) and UV detection at 254 nm .
- Preparative TLC : Employ silica gel GF₂₅₄ plates and ethyl acetate/hexane (3:7) for small-scale isolation .
Q. How can in vitro metabolic pathways of the compound be characterized to inform toxicity profiles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
